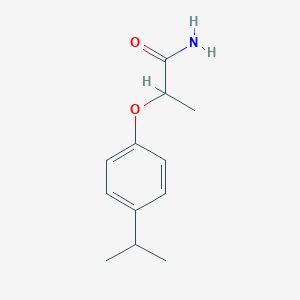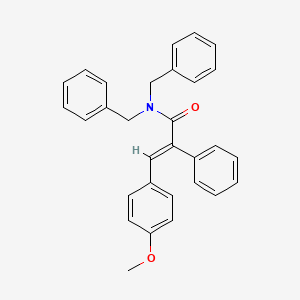
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Xanomeline, and it belongs to the class of muscarinic acetylcholine receptor agonists. The main focus of
作用機序
The mechanism of action of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the activation of muscarinic acetylcholine receptors. This activation leads to an increase in the levels of intracellular second messengers such as cyclic AMP and inositol triphosphate, which in turn leads to the modulation of various physiological processes. The activation of muscarinic acetylcholine receptors by 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have a positive effect on cognitive function and memory, as well as on other physiological processes such as cardiovascular function, gastrointestinal function, and respiratory function. However, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has also been found to have some negative effects, such as the potential to cause gastrointestinal side effects.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments is its high affinity for muscarinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential to cause gastrointestinal side effects, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for the study of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine. One potential direction is the further development of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of the role of muscarinic acetylcholine receptors in other physiological processes, such as immune function and inflammation. Additionally, the development of new and more selective muscarinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for a wide range of diseases and conditions.
合成法
The synthesis of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9H-xanthene-9-carboxylic acid with piperidine and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce the final product. This synthesis method has been widely used in the production of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine for scientific research purposes.
科学的研究の応用
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes, including cognitive function, memory, and attention. As a result, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROSYKFUXOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)


![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)